![molecular formula C17H22N2O B3007896 (E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide CAS No. 2411322-49-9](/img/structure/B3007896.png)
(E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide
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Overview
Description
(E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide, also known as DMABN, is a synthetic compound that belongs to a class of compounds called alkynes. DMABN has been extensively studied for its potential use in scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
(E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide works by binding to specific molecules in biological systems, such as cysteine and glutathione. This binding results in a change in the fluorescence properties of (E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide, which can be detected and measured. In photodynamic therapy, (E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide is activated by light, which causes it to produce reactive oxygen species that can kill cancer cells.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide has been shown to have low toxicity in vitro and in vivo, making it a promising compound for use in scientific research applications. (E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide has also been shown to selectively bind to specific molecules, making it useful for detecting and measuring these molecules in biological samples.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide is its low toxicity, which makes it safe for use in laboratory experiments. (E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, (E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide has limited solubility in aqueous solutions, which can limit its use in certain applications.
Future Directions
There are several potential future directions for research on (E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide. One area of interest is the development of new fluorescent probes based on the structure of (E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide for the detection of other molecules in biological systems. Another area of interest is the optimization of the synthesis and purification methods for (E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide to improve its solubility and accessibility for researchers. Additionally, further studies on the mechanism of action and physiological effects of (E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide could lead to new applications in scientific research and medicine.
Synthesis Methods
The synthesis of (E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide involves the reaction of 4-methylbenzylamine with propargyl bromide, followed by the reaction with 4-dimethylaminobenzaldehyde. The resulting product is (E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide, which can be purified using various chromatographic techniques.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide has been used in various scientific research applications, including as a fluorescent probe for the detection of cysteine and glutathione in biological samples. (E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-5-12-19(17(20)7-6-13-18(3)4)14-16-10-8-15(2)9-11-16/h1,6-11H,12-14H2,2-4H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZNBQZDYUJHGH-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC#C)C(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN(CC#C)C(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide |
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